molecular formula C9H9Cl2NO3 B8297893 Methyl 2-amino-4,6-dichloro-5-methoxybenzoate

Methyl 2-amino-4,6-dichloro-5-methoxybenzoate

Cat. No. B8297893
M. Wt: 250.08 g/mol
InChI Key: IDZFAGGXMGHTST-UHFFFAOYSA-N
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Patent
US05733910

Procedure details

A solution o#methyl 2-(tert-butoxycarbonylamino)-4,6-dichloro-5-methoxybenzoate (2.3 g, 6.6 mM) and trifluoroacetic acid (6.0 g, 53 mM) in methylene chloride (23 mL) was stirred at room temperature for 1.5 hr. The reaction mixture was then washed with saturated aqueous sodium bicarbonate, drie (MgSO4), filtered and concentrated to obtain (87%) the title compound as a yellow oil; MS(CI): 250 (M+H).
[Compound]
Name
solution o
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(tert-butoxycarbonylamino)-4,6-dichloro-5-methoxybenzoate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:18]=[C:17]([Cl:19])[C:16]([O:20][CH3:21])=[C:15]([Cl:22])[C:10]=1[C:11]([O:13][CH3:14])=[O:12])=O)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[NH2:8][C:9]1[CH:18]=[C:17]([Cl:19])[C:16]([O:20][CH3:21])=[C:15]([Cl:22])[C:10]=1[C:11]([O:13][CH3:14])=[O:12]

Inputs

Step One
Name
solution o
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl 2-(tert-butoxycarbonylamino)-4,6-dichloro-5-methoxybenzoate
Quantity
2.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C(=O)OC)C(=C(C(=C1)Cl)OC)Cl
Name
Quantity
6 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
23 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was then washed with saturated aqueous sodium bicarbonate, drie (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C(=C(C(=C1)Cl)OC)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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